

glycine sodium salt hydrate CAS number and purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycine sodium salt hydrate**

Cat. No.: **B1592675**

[Get Quote](#)

An In-depth Technical Guide on **Glycine Sodium Salt Hydrate**: CAS Number and Purity

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical and physical properties of reagents is paramount. This guide provides detailed information on **glycine sodium salt hydrate**, focusing on its Chemical Abstracts Service (CAS) number and typical purity levels. Furthermore, it outlines key experimental protocols for purity determination and presents a logical workflow for its analysis.

Physicochemical Properties and Identification

Glycine sodium salt hydrate is the sodium salt of glycine, a non-essential amino acid. It is commonly used in buffer solutions, for electrophoresis, and in preparative chromatography.[\[1\]](#) [\[2\]](#) The hydrate form indicates the presence of water molecules within its crystalline structure, which can influence its stability and solubility.[\[3\]](#)

CAS Number and Purity

The CAS number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. The purity of a chemical is a critical parameter, particularly in pharmaceutical applications, as impurities can affect the efficacy, safety, and stability of the final product.

Compound Name	CAS Number	Typical Purity	Notes
Glycine Sodium Salt Hydrate	207300-76-3	≥98% to ≥99% (HPLC)	The degree of hydration (xH_2O) can be variable. [4] [5] [6] [7]
Glycine Sodium Salt Anhydrous	6000-44-8	≥98%	The anhydrous form is also commercially available. [8]

Experimental Protocols for Purity Determination

The determination of purity for **glycine sodium salt hydrate** can be accomplished through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the presence of organic impurities, while titration is a classical method for quantitative analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of glycine and its potential impurities.[\[9\]](#)

Objective: To quantify the amount of glycine sodium salt and separate it from potential impurities such as hydantoin, hydantoic acid, and diglycylglycine.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector
- C18 analytical column

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Potassium dihydrogen phosphate
- Methanol (HPLC grade)
- **Glycine sodium salt hydrate** reference standard

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: A mixture of acetonitrile and water (e.g., 80:20 v/v).
 - Mobile Phase B: A solution of 5-30 mmol/L potassium dihydrogen phosphate in a mixture of acetonitrile and methanol (e.g., 90:10 v/v).
- Standard Solution Preparation:
 - Accurately weigh a known amount of **glycine sodium salt hydrate** reference standard and dissolve it in a suitable solvent (e.g., water) to a known concentration.
- Sample Solution Preparation:
 - Accurately weigh a sample of the **glycine sodium salt hydrate** to be tested and prepare a solution of the same concentration as the standard solution.
- Chromatographic Conditions:
 - Column: C18
 - Column Temperature: 20-50°C
 - Flow Rate: As per column specifications (e.g., 1.0 mL/min)
 - Detection Wavelength: 200-260 nm
 - Injection Volume: 5-15 µL
 - Elution: A suitable gradient or isocratic elution program should be developed to achieve optimal separation.

- Analysis:
 - Inject the standard and sample solutions into the chromatograph.
 - The purity is calculated by comparing the peak area of the glycine in the sample solution to that of the standard solution.

Purity Assay by Titration (Sørensen Formol Titration)

This titrimetric method is a classic approach for the quantification of amino acids.[\[3\]](#)[\[8\]](#)

Principle: The amino group of glycine interferes with the direct titration of its carboxyl group. Formaldehyde is added to react with the amino group, forming a Schiff base. This reaction effectively blocks the basicity of the amino group, allowing the carboxylic acid functionality to be titrated with a standard solution of a strong base, such as sodium hydroxide.

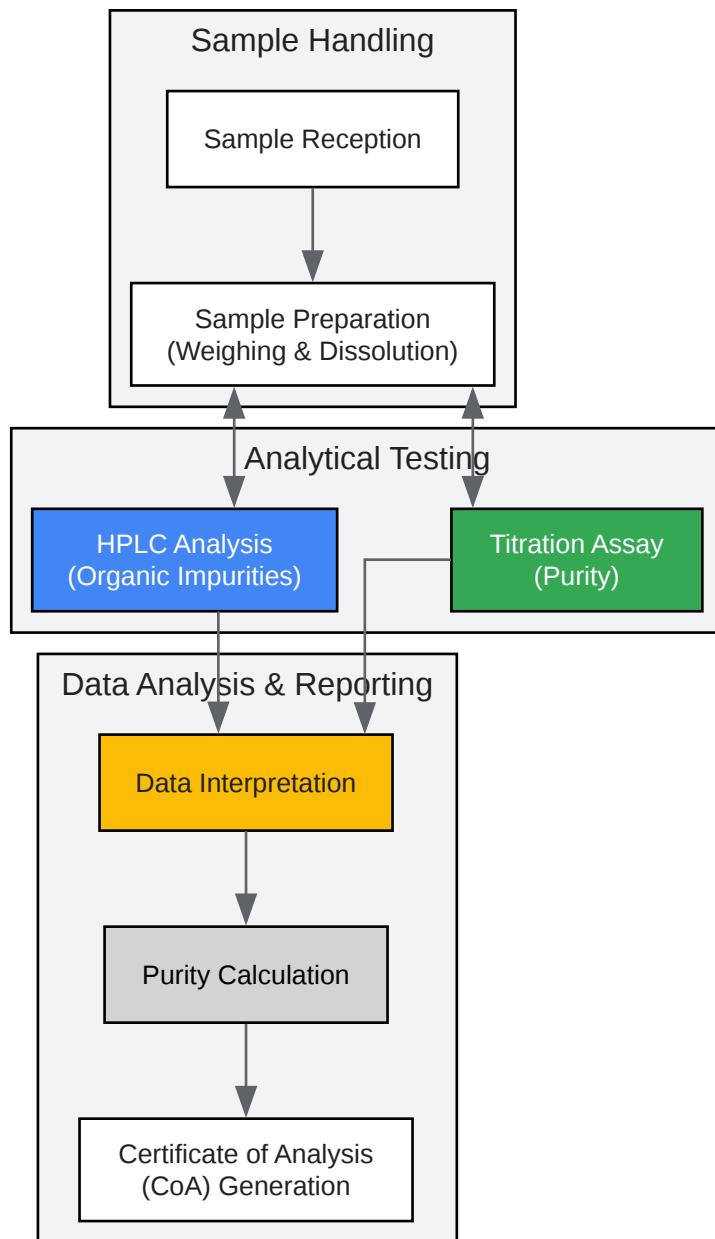
Instrumentation:

- Burette (50 mL)
- Pipettes
- Conical flasks (250 mL)
- pH meter or phenolphthalein indicator

Reagents:

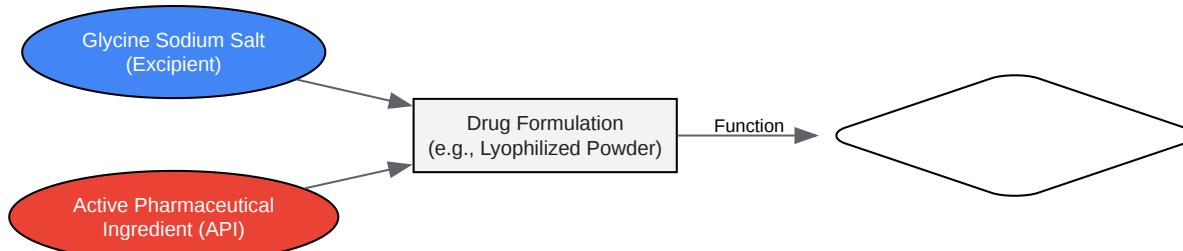
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M), standardized
- Formaldehyde solution (40%), neutralized
- Phenolphthalein indicator solution
- **Glycine sodium salt hydrate** sample

Procedure:


- Preparation of Neutralized Formaldehyde:

- To a volume of 40% formaldehyde solution, add a few drops of phenolphthalein indicator.
- Titrate with the standardized NaOH solution until a faint pink color persists.
- Sample Preparation:
 - Accurately weigh a known amount of **glycine sodium salt hydrate** and dissolve it in deionized water in a conical flask.
- Titration:
 - Add a few drops of phenolphthalein indicator to the sample solution.
 - Add the prepared neutralized formaldehyde solution. The pink color, if any, should disappear.
 - Titrate the solution with the standardized 0.1 M NaOH solution until a stable faint pink endpoint is reached.
- Calculation:
 - The purity of the **glycine sodium salt hydrate** is calculated based on the volume of NaOH consumed, its molarity, and the initial mass of the sample.

Workflow and Pathway Visualizations


The following diagrams illustrate a typical workflow for the analytical characterization of **glycine sodium salt hydrate** and a conceptual pathway of its application.

Analytical Workflow for Purity Determination

[Click to download full resolution via product page](#)

Caption: A typical workflow for the purity determination of **glycine sodium salt hydrate**.

Conceptual Application in Drug Formulation

[Click to download full resolution via product page](#)

Caption: Conceptual role of **glycine sodium salt hydrate** as an excipient in drug formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycine = 99 HPLC 207300-76-3 [sigmaaldrich.com]
- 2. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Sigma Aldrich Fine Chemicals Biosciences Glycine sodium salt hydrate >=99% | Fisher Scientific [fishersci.com]
- 6. helixchrom.com [helixchrom.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- To cite this document: BenchChem. [glycine sodium salt hydrate CAS number and purity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1592675#glycine-sodium-salt-hydrate-cas-number-and-purity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com